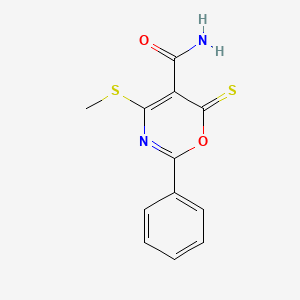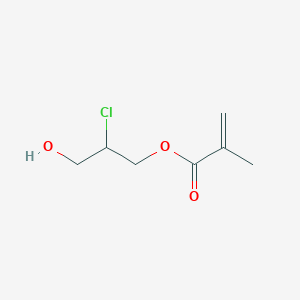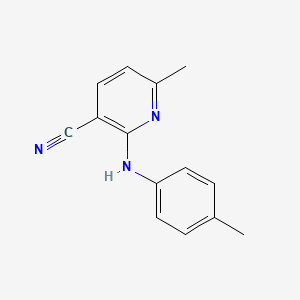
Bis(3-methylbutyl) but-2-ynedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylbutyl) but-2-ynedioate: is an organic compound with the molecular formula C14H22O4. It is an ester derived from but-2-ynedioic acid and 3-methylbutanol. This compound is known for its unique structure, which includes an alkyne group and ester functionalities, making it a versatile molecule in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methylbutyl) but-2-ynedioate typically involves the esterification of but-2-ynedioic acid with 3-methylbutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
But-2-ynedioic acid+2(3-methylbutanol)→Bis(3-methylbutyl) but-2-ynedioate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(3-methylbutyl) but-2-ynedioate can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various substituted esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkoxides or amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Diols.
Substitution: Substituted esters.
Applications De Recherche Scientifique
Chemistry: Bis(3-methylbutyl) but-2-ynedioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: The compound has potential applications in the development of pharmaceuticals due to its ability to undergo diverse chemical transformations. It can be used to synthesize bioactive molecules with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its ester functionality makes it a valuable intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of bis(3-methylbutyl) but-2-ynedioate depends on the specific chemical reactions it undergoes. In general, the ester groups can participate in nucleophilic acyl substitution reactions, while the alkyne group can undergo addition reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Dimethyl but-2-ynedioate: Similar structure but with methyl groups instead of 3-methylbutyl groups.
Diethyl but-2-ynedioate: Similar structure but with ethyl groups instead of 3-methylbutyl groups.
Bis(2-methylbutyl) but-2-ynedioate: Similar structure but with 2-methylbutyl groups instead of 3-methylbutyl groups.
Uniqueness: Bis(3-methylbutyl) but-2-ynedioate is unique due to the presence of the 3-methylbutyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Propriétés
| 80238-87-5 | |
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
bis(3-methylbutyl) but-2-ynedioate |
InChI |
InChI=1S/C14H22O4/c1-11(2)7-9-17-13(15)5-6-14(16)18-10-8-12(3)4/h11-12H,7-10H2,1-4H3 |
Clé InChI |
VMSPOKCRKGLNDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)C#CC(=O)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)







